[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the indole ring system in this compound makes it a significant molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 5-chloroindole with a suitable thiol and acetonitrile. One common method is the nucleophilic substitution reaction where 5-chloroindole reacts with a thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with acetonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the indole ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-chloro-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of their activity. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the chlorine and thio groups.
5-chloro-1H-indole-3-acetonitrile: Lacks the thio group.
2-(5-chloro-1H-indol-3-yl)ethanamine: Contains an amine group instead of a nitrile group.
Uniqueness
2-((5-chloro-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the chlorine and thio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.
Properties
CAS No. |
61021-33-8 |
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Molecular Formula |
C10H7ClN2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
2-[(5-chloro-1H-indol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H7ClN2S/c11-7-1-2-9-8(5-7)10(6-13-9)14-4-3-12/h1-2,5-6,13H,4H2 |
InChI Key |
ZASAHOUFCTXWFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)SCC#N |
Origin of Product |
United States |
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